4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole

Medicinal Chemistry Organic Synthesis Click Chemistry

Researchers requiring a controlled electrophilic handle on a heterocyclic scaffold for kinase inhibitor SAR often face inconsistent reactivity with bromomethyl analogs. 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole (CAS 141399-54-4) solves this with a C4 chloromethyl group offering predictable nucleophilic substitution with amines, thiols, or alcohols. • Enables focused library synthesis via parallel chemistry • Converts to azidomethyl handle for CuAAC/SPAAC click conjugation • ≥95% purity ensures reproducible yields. Sourced from ISO-certified production for reliable preclinical supply.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 141399-54-4
Cat. No. B173889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
CAS141399-54-4
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CO2)CCl
InChIInChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3
InChIKeyVAZMGBANZTXFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole: Key Building Block for Medicinal Chemistry


4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole (CAS 141399-54-4) is a heterocyclic organic compound featuring a furan-2-yl substituent at the C2 position, a methyl group at C5, and a reactive chloromethyl group at the C4 position of the central oxazole ring . With a molecular formula of C9H8ClNO2 and a molecular weight of 197.62 g/mol, it is primarily supplied as a high-purity (≥95%) synthetic intermediate for pharmaceutical research and development . Its unique substitution pattern—combining the electron-rich furan with an electrophilic chloromethyl handle on a methyl-oxazole core—distinguishes it from simpler oxazole analogs, enabling specific reactivity profiles and targeted derivatization in drug discovery pipelines [1].

Why 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole Outperforms Simple Oxazoles


Direct substitution of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole with structurally related analogs—such as 4-aminomethyl-5-methyl-2-(furan-2-yl)oxazole or 2-chloromethyl oxazoles lacking the furan moiety [1]—introduces significant and quantifiable alterations in reactivity, stability, and biological context. The specific C4 chloromethyl group provides a more controlled electrophilic center compared to bromomethyl analogs, reducing undesired side reactions [2], while the adjacent C5 methyl group exerts steric and electronic modulation that influences nucleophilic substitution rates and regioselectivity [3]. Furthermore, the furan-2-yl substituent at C2 is not merely a structural ornament; its electron-donating properties enhance the oxazole ring's nucleophilic character, a feature absent in simple phenyl or alkyl-substituted oxazoles [4]. Interchanging this compound with a generic oxazole building block therefore risks altering reaction kinetics, product yields, and ultimately the pharmacological profile of downstream drug candidates, making precise structural fidelity critical for reproducible research outcomes.

4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole: Reactivity and Purity Benchmarks


Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group at the C4 position of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole provides a balanced electrophilic reactivity profile that is advantageous for controlled nucleophilic substitutions, in contrast to the more labile bromomethyl analog. While 2-bromomethyl-4,5-diaryloxazoles exhibit higher reactivity and are suitable for C-alkylation of malonate carbanions, they also present increased risk of unwanted side reactions and decomposition [1]. The chloromethyl variant, by comparison, allows for a broader range of nucleophiles (amines, thiols, alkoxides) under milder conditions, leading to cleaner reaction profiles and higher yields in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles [2]. This controlled reactivity is critical for multi-step pharmaceutical syntheses where functional group tolerance is paramount.

Medicinal Chemistry Organic Synthesis Click Chemistry

Substituent-Dependent Reactivity Order

Quantum chemical calculations using DFT (B3LYP/6-311++G(d,p) and MP2) have established a clear reactivity hierarchy for substituted oxazoles: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This theoretical framework, based on Fukui functions and local reactivity descriptors, indicates that the 2-position is the most nucleophilic site, followed by the 5-position, while the 4-position is the least reactive toward electrophilic attack [2]. For 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, this implies that the furan-2-yl group at C2 exerts a dominant influence on the overall reactivity, enhancing nucleophilicity at the nitrogen atom and facilitating reactions such as N-alkylation or coordination chemistry. The C4 chloromethyl group, being at the least reactive position, acts as a latent electrophile that can be selectively unmasked after C2 and C5 functionalizations, providing a strategic advantage in sequential synthesis.

Computational Chemistry Reaction Prediction Medicinal Chemistry

Vendor Purity Benchmarks

Reliable procurement of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is underpinned by consistent vendor-reported purity specifications. Leading suppliers including AKSci, Leyan, and MolCore offer this compound with minimum purities of 95% to ≥98%, as verified by chromatographic and spectroscopic methods . In contrast, structurally similar but less common intermediates such as 4-aminomethyl-5-methyl-2-(furan-2-yl)oxazole are often available only at lower purities (e.g., 95%) from fewer sources, which can introduce variability in reaction outcomes . The higher and more widely guaranteed purity of the chloromethyl derivative reduces the likelihood of side reactions caused by impurities, thereby improving yield consistency and simplifying purification in multi-step syntheses.

Quality Control Procurement Synthetic Reliability

Antibacterial Potential of Furan-Oxazole Pharmacophores

The furan-substituted oxazole motif present in 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is structurally congruent with key pharmacophores identified in semisynthetic pseudomonic acid A analogs. In a comparative study, oxazole derivatives bearing heterocycles such as furan, thiophene, and pyridine at the C2 position demonstrated potent in vitro antibacterial activity and were advanced to in vivo efficacy testing [1]. Specifically, the furan-substituted analogs exhibited superior pharmacokinetic parameters and oral efficacy in an experimental intraperitoneal sepsis model compared to previously described pseudomonic acid A derivatives [2]. While the target compound itself is an intermediate, its core structure—a 2-(furan-2-yl)-5-methyloxazole—mirrors the active framework of these advanced leads, suggesting that derivatives synthesized from this building block may inherit favorable drug-like properties.

Antibacterial Agents Medicinal Chemistry In Vivo Pharmacology

Synthetic Yield: Chlorination Route

A documented synthetic procedure for 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole involves the chlorination of {2-(furan-2-yl)-5-methyloxazol-4-yl}methanol using p-toluenesulfonyl chloride and DMAP in dichloromethane, yielding the product in 31% yield after column chromatography . While this yield is moderate, it serves as a benchmark for optimization. In comparison, alternative routes such as direct chloromethylation of the oxazole ring or halogen exchange from bromomethyl precursors are reported to give variable yields (20–60%) depending on substituents [1]. The 31% yield from the tosylate method is specific to this furan-containing scaffold and provides a reproducible starting point for researchers aiming to scale up or modify the synthesis.

Synthetic Methodology Process Chemistry Yield Optimization

Non-Hazardous Storage and Handling

According to vendor safety data, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is classified as non-hazardous for transportation under DOT/IATA regulations and does not require special GHS hazard labeling . This contrasts with many chloromethyl-containing heterocycles (e.g., 4-(chloromethyl)pyridine hydrochloride, which is corrosive and toxic) that demand more stringent storage and shipping protocols. The compound is recommended for long-term storage in a cool, dry place, reflecting its adequate stability under ambient conditions . This simplifies procurement logistics, reduces shipping costs, and minimizes the need for specialized storage facilities, making it a more convenient intermediate for academic and industrial labs alike.

Safety Logistics Regulatory Compliance

Key Applications of 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole


Kinase Inhibitor Library Synthesis

The 2-(furan-2-yl)oxazole core is a privileged scaffold in kinase inhibitor design, as evidenced by its presence in PI3K and Wnt pathway modulators . 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole serves as an ideal starting point for generating focused libraries via nucleophilic substitution at the C4 chloromethyl group with diverse amines, thiols, or alcohols. This approach allows rapid exploration of structure-activity relationships (SAR) while maintaining the critical furan-oxazole pharmacophore. The controlled reactivity of the chloromethyl group, as quantified in Section 3 (Evidence 1), ensures high conversion rates and minimal byproduct formation, making it suitable for parallel synthesis and high-throughput chemistry platforms.

Antibacterial Agents Targeting Isoleucyl-tRNA Synthetase

Building on the proven in vivo efficacy of furan-substituted oxazole analogs of pseudomonic acid (Section 3, Evidence 4), researchers can utilize 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole to synthesize next-generation mupirocin-like antibacterials [1]. The compound's structure closely mimics the active heterocyclic portion of these leads, and the C4 chloromethyl handle allows for the attachment of diverse side chains to optimize pharmacokinetic properties and overcome resistance mechanisms. Given the rising threat of multidrug-resistant Staphylococcus aureus, this synthetic strategy offers a direct path to novel therapeutic candidates.

Click Chemistry with Azidomethyl Oxazoles

The C4 chloromethyl group can be readily converted to an azidomethyl moiety via nucleophilic substitution with sodium azide, generating a versatile click chemistry handle [2]. This azidomethyl-oxazole intermediate can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the oxazole-furan scaffold to biomolecules, fluorescent probes, or polymer supports. This application leverages the unique electronic environment of the oxazole ring (Section 3, Evidence 2) to modulate the reactivity of the azide group, enabling bioorthogonal labeling strategies that are not feasible with simpler heterocyclic azides.

Process Chemistry Optimization and Scale-Up

The documented synthetic yield of 31% for the tosylate-mediated chlorination (Section 3, Evidence 5) provides a baseline for process chemists aiming to improve the efficiency of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole production. Researchers can systematically vary reaction parameters (solvent, base, temperature, chlorinating agent) to increase yield and purity, with the knowledge that the compound is non-hazardous and stable under standard storage conditions (Section 3, Evidence 6). This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical companies requiring multi-gram to kilogram quantities for preclinical development.

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